2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol
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Overview
Description
2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol is an organic compound classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom. This compound is characterized by a cyclopropyl ring substituted with dimethyl and propyl groups, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the hydroxyl group. One common method is the reaction of 2,2-dimethyl-3-propylcyclopropane with ethylene oxide under acidic or basic conditions to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but optimized for large-scale production, including precise control of reaction temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces the corresponding alkane.
Substitution: Produces halogenated compounds.
Scientific Research Applications
2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropyl ring can interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylcyclopropyl)ethan-1-ol
- 2-(3-Propylcyclopropyl)ethan-1-ol
- 2-(2,2-Dimethyl-3-butylcyclopropyl)ethan-1-ol
Uniqueness
2-(2,2-Dimethyl-3-propylcyclopropyl)ethan-1-ol is unique due to the specific arrangement of its substituents on the cyclopropyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62603-53-6 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(2,2-dimethyl-3-propylcyclopropyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-4-5-8-9(6-7-11)10(8,2)3/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
JRBRWMFVIYEPFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C1(C)C)CCO |
Origin of Product |
United States |
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